molecular formula C21H20N4O2 B3886100 1-{[2-(Pyridin-3-yl)quinolin-4-yl]carbonyl}piperidine-4-carboxamide

1-{[2-(Pyridin-3-yl)quinolin-4-yl]carbonyl}piperidine-4-carboxamide

Cat. No.: B3886100
M. Wt: 360.4 g/mol
InChI Key: JNSFESHXDWRAHE-UHFFFAOYSA-N
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Description

1-{[2-(Pyridin-3-yl)quinolin-4-yl]carbonyl}piperidine-4-carboxamide is a complex organic compound that features a quinoline and pyridine moiety linked to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[2-(Pyridin-3-yl)quinolin-4-yl]carbonyl}piperidine-4-carboxamide typically involves multi-step organic reactions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the quinoline-pyridine linkage . The piperidine ring can be introduced through nucleophilic substitution reactions, often using piperidine derivatives and appropriate protecting groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{[2-(Pyridin-3-yl)quinolin-4-yl]carbonyl}piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce fully hydrogenated derivatives.

Scientific Research Applications

1-{[2-(Pyridin-3-yl)quinolin-4-yl]carbonyl}piperidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[2-(Pyridin-3-yl)quinolin-4-yl]carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may bind to DNA or proteins, altering their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[2-(Pyridin-3-yl)quinolin-4-yl]carbonyl}piperidine-4-carboxamide is unique due to its combined structural features, which confer specific chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in research and development .

Properties

IUPAC Name

1-(2-pyridin-3-ylquinoline-4-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c22-20(26)14-7-10-25(11-8-14)21(27)17-12-19(15-4-3-9-23-13-15)24-18-6-2-1-5-16(17)18/h1-6,9,12-14H,7-8,10-11H2,(H2,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSFESHXDWRAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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